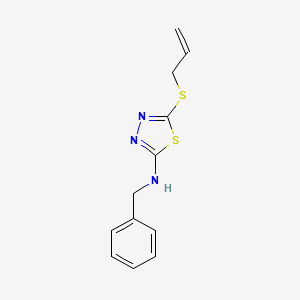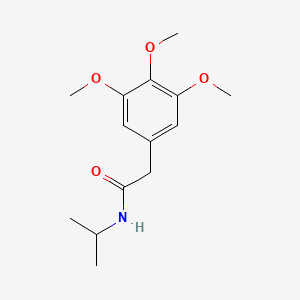
N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with benzyl chloride and allyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing reaction times and improving the overall scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Wirkmechanismus
The mechanism of action of N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-benzylsulfanyl-1,3,4-thiadiazol-2-yl)amine: Similar structure but lacks the allyl group.
2-amino-5-(benzylthio)-1,3,4-thiadiazole: Similar structure but lacks the prop-2-enyl group.
5-(2-benzylsulfanyl-1,3,4-thiadiazol-2-yl)thiazole: Contains a thiazole ring instead of an amine group.
Uniqueness
N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both benzyl and allyl groups attached to the thiadiazole ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-2-8-16-12-15-14-11(17-12)13-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKOMKIVLYYPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-oxo-2-(4-phenoxyanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625781.png)
![[2-oxo-2-(4-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625789.png)
![[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625797.png)
![[2-(2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625807.png)
![[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625809.png)
![2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B7625818.png)
![[2-(2-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625839.png)
![2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7625841.png)
![[2-(3-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625844.png)
![[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625848.png)
![[2-(5-chloro-2-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625852.png)

![N-[2-oxo-2-(propan-2-ylamino)ethyl]furan-2-carboxamide](/img/structure/B7625868.png)
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7625876.png)
